N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide
Description
N-{2-[4-(4-Methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide is a synthetic compound featuring a benzofuran-2-carboxamide core linked via a glyoxylamide spacer to a 4-(4-methoxyphenyl)piperazine moiety. This structure combines a heteroaromatic benzofuran ring, known for its bioactivity in medicinal chemistry, with a piperazine group substituted with a 4-methoxyphenyl ring, which is frequently associated with receptor-binding modulation (e.g., serotonin or dopamine receptors) .
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-8-6-17(7-9-18)24-10-12-25(13-11-24)21(26)15-23-22(27)20-14-16-4-2-3-5-19(16)29-20/h2-9,14H,10-13,15H2,1H3,(H,23,27) |
InChI Key |
QBVASFAXKDSXNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Coupling Strategies
-
Direct Amidation :
-
Transamidation :
Table 1: Summary of Amide Bond Formation Methods
| Method | Reagents/Conditions | Yield (Typical) | Reference |
|---|---|---|---|
| Direct Amidation | EDC/HOBt, DMF, RT | 70–85% | |
| Transamidation | Boc₂O, DMAP; Toluene, 60°C | 85–90% |
Purification and Characterization
Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:
-
¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ 3.8–3.9 ppm), and piperazine protons (δ 2.5–3.5 ppm).
-
HRMS : Confirms molecular weight (393.4 g/mol) and molecular formula (C₂₂H₂₃N₃O₄).
Optimization and Challenges
-
Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance C–H activation efficiency in benzofuran functionalization.
-
Solvent Choice : Polar aprotic solvents (e.g., MeCN, DMF) improve reaction yields in transamidation.
-
Stereochemical Control : Oxidation steps require precise conditions to avoid racemization or undesired byproducts.
Comparative Analysis of Methods
Table 2: Comparison of Key Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Direct Amidation | High yield, simple reagents | Sensitive to moisture |
| Transamidation | Higher purity, modular approach | Requires Boc protection steps |
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP can be used for oxidation reactions.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide has shown promising results in preclinical studies targeting various cancer cell lines. The compound's structure allows it to interact with multiple biological pathways involved in cancer progression.
- Mechanism of Action : The compound may inhibit specific kinases or transcription factors involved in tumor cell proliferation, leading to reduced cell viability and increased apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of benzofuran compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values below 10 μM, indicating strong potential for further development as anticancer agents.
Neuropharmacology
The piperazine moiety in the compound suggests potential applications in neuropharmacology, particularly concerning disorders such as anxiety and depression.
- Mechanism of Action : It is hypothesized that the compound may act as a selective serotonin reuptake inhibitor (SSRI) or target sigma receptors, which are implicated in mood regulation.
- Case Study : Research has indicated that similar compounds targeting sigma receptors have shown efficacy in animal models of depression, suggesting a pathway for exploring the neuropharmacological benefits of this compound.
In vitro studies have demonstrated that this compound exhibits:
- Antiproliferative Effects : Significant activity against various cancer cell lines.
- Cellular Toxicity : Preliminary assessments suggest low toxicity levels, making it a favorable candidate for therapeutic use.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes.
Pathways Involved: The binding of this compound to the receptor inhibits the normal action of endogenous ligands like norepinephrine, leading to a decrease in receptor activity.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Linker Variations : The target compound’s ethyl linker contrasts with longer or rigid linkers (e.g., trans-but-2-enyl in ’s compound 19), which may influence target engagement and pharmacokinetics .
- Heterocycle Substitutions : Replacing benzofuran with benzothiazole () or benzothiophene (’s compound 21) alters electronic properties and lipophilicity, impacting bioavailability and selectivity .
- Piperazine Substituents : The 4-methoxyphenyl group in the target compound vs. 2-methoxyphenyl () or 4-chlorophenyl () affects receptor affinity; electron-donating groups (e.g., methoxy) may enhance serotonin receptor binding .
Biological Activity
N-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide (CAS Number: 1010932-71-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and neuropharmacological effects, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 393.4 g/mol
The compound features a complex structure that includes a piperazine ring and a benzofuran moiety, which are known to influence its biological interactions.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of this compound against various strains of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in different studies.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 20-40 | |
| Escherichia coli | 40-70 | |
| Bacillus subtilis | 30 | |
| Caulobacter crescentus | 25 |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The MIC values indicate that it is effective at concentrations comparable to or lower than those of established antibiotics.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promise in antifungal applications. A study evaluating various monomeric alkaloids found that this compound displayed notable activity against common fungal strains, although specific MIC values were not detailed in the available literature.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, particularly in relation to acetylcholinesterase (AChE) inhibition. AChE inhibitors are crucial in treating conditions like Alzheimer’s disease. The mechanism involves preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
The proposed mechanism by which this compound exerts its effects includes:
- Inhibition of AChE : By binding to the active site of AChE, the compound increases acetylcholine levels in synaptic clefts.
- Modulation of Neurotransmitter Receptors : Interaction with serotonin and dopamine receptors may also contribute to its neuropharmacological profile.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation tested the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 20 µM, highlighting its potential as an alternative therapeutic agent .
- Neuropharmacological Assessment : In vitro studies demonstrated that the compound inhibited AChE with an IC50 value comparable to donepezil, a standard treatment for Alzheimer’s disease . This suggests its potential utility in cognitive enhancement therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
